Cas no 2172014-15-0 (2-{2-amino-4-(trifluoromethyl)phenylmethoxy}acetic acid)

2-{2-Amino-4-(trifluoromethyl)phenylmethoxy}acetic acid is a fluorinated aromatic compound featuring both an amino and a trifluoromethyl group on the phenyl ring, coupled with a methoxyacetic acid side chain. This structure imparts unique physicochemical properties, including enhanced lipophilicity and metabolic stability due to the trifluoromethyl group, making it valuable in pharmaceutical and agrochemical research. The amino group provides a reactive site for further derivatization, while the carboxylic acid functionality allows for salt formation or conjugation. Its balanced polarity and structural versatility make it a promising intermediate for designing bioactive molecules, particularly in drug discovery targeting CNS or enzyme modulation.
2-{2-amino-4-(trifluoromethyl)phenylmethoxy}acetic acid structure
2172014-15-0 structure
Product name:2-{2-amino-4-(trifluoromethyl)phenylmethoxy}acetic acid
CAS No:2172014-15-0
MF:C10H10F3NO3
MW:249.18651342392
CID:6049920
PubChem ID:165791342

2-{2-amino-4-(trifluoromethyl)phenylmethoxy}acetic acid Chemical and Physical Properties

Names and Identifiers

    • 2-{2-amino-4-(trifluoromethyl)phenylmethoxy}acetic acid
    • 2-{[2-amino-4-(trifluoromethyl)phenyl]methoxy}acetic acid
    • 2172014-15-0
    • EN300-1462357
    • Inchi: 1S/C10H10F3NO3/c11-10(12,13)7-2-1-6(8(14)3-7)4-17-5-9(15)16/h1-3H,4-5,14H2,(H,15,16)
    • InChI Key: PTBCVRIJKKNXLH-UHFFFAOYSA-N
    • SMILES: FC(C1C=CC(COCC(=O)O)=C(C=1)N)(F)F

Computed Properties

  • Exact Mass: 249.06127767g/mol
  • Monoisotopic Mass: 249.06127767g/mol
  • Isotope Atom Count: 0
  • Hydrogen Bond Donor Count: 2
  • Hydrogen Bond Acceptor Count: 7
  • Heavy Atom Count: 17
  • Rotatable Bond Count: 4
  • Complexity: 270
  • Covalently-Bonded Unit Count: 1
  • Defined Atom Stereocenter Count: 0
  • Undefined Atom Stereocenter Count : 0
  • Defined Bond Stereocenter Count: 0
  • Undefined Bond Stereocenter Count: 0
  • Topological Polar Surface Area: 72.6Ų
  • XLogP3: 1.4

2-{2-amino-4-(trifluoromethyl)phenylmethoxy}acetic acid Pricemore >>

Enterprise No. Product name Cas No. Purity Specification Price update time Inquiry
Enamine
EN300-1462357-500mg
2-{[2-amino-4-(trifluoromethyl)phenyl]methoxy}acetic acid
2172014-15-0
500mg
$933.0 2023-09-29
Enamine
EN300-1462357-1.0g
2-{[2-amino-4-(trifluoromethyl)phenyl]methoxy}acetic acid
2172014-15-0
1g
$0.0 2023-06-06
Enamine
EN300-1462357-2500mg
2-{[2-amino-4-(trifluoromethyl)phenyl]methoxy}acetic acid
2172014-15-0
2500mg
$1903.0 2023-09-29
Enamine
EN300-1462357-10000mg
2-{[2-amino-4-(trifluoromethyl)phenyl]methoxy}acetic acid
2172014-15-0
10000mg
$4176.0 2023-09-29
Enamine
EN300-1462357-50mg
2-{[2-amino-4-(trifluoromethyl)phenyl]methoxy}acetic acid
2172014-15-0
50mg
$816.0 2023-09-29
Enamine
EN300-1462357-250mg
2-{[2-amino-4-(trifluoromethyl)phenyl]methoxy}acetic acid
2172014-15-0
250mg
$893.0 2023-09-29
Enamine
EN300-1462357-5000mg
2-{[2-amino-4-(trifluoromethyl)phenyl]methoxy}acetic acid
2172014-15-0
5000mg
$2816.0 2023-09-29
Enamine
EN300-1462357-1000mg
2-{[2-amino-4-(trifluoromethyl)phenyl]methoxy}acetic acid
2172014-15-0
1000mg
$971.0 2023-09-29
Enamine
EN300-1462357-100mg
2-{[2-amino-4-(trifluoromethyl)phenyl]methoxy}acetic acid
2172014-15-0
100mg
$855.0 2023-09-29

Additional information on 2-{2-amino-4-(trifluoromethyl)phenylmethoxy}acetic acid

2-{2-amino-4-(trifluoromethyl)phenylmethoxy}acetic Acid: A Comprehensive Overview

The compound with CAS No. 2172014-15-0, known as 2-{2-amino-4-(trifluoromethyl)phenylmethoxy}acetic acid, is a highly specialized organic molecule that has garnered significant attention in the fields of medicinal chemistry and pharmacology. This compound is notable for its unique structural features, which include a trifluoromethyl group attached to a phenyl ring and an amino group at the 2-position, along with an acetic acid moiety linked via a methoxy bridge. These structural elements contribute to its potential biological activity and make it a promising candidate for various applications in drug discovery.

Recent studies have highlighted the importance of trifluoromethyl groups in enhancing the pharmacokinetic properties of molecules, such as improving metabolic stability and increasing lipophilicity. In the case of 2-{amino-trifluoromethyl}phenylmethoxy acetic acid, the trifluoromethyl group is strategically positioned at the 4-position of the phenyl ring, which may play a critical role in modulating the compound's interactions with biological targets. The amino group at the 2-position further adds complexity to the molecule's structure, potentially influencing its ability to form hydrogen bonds or participate in other non-covalent interactions.

One of the most intriguing aspects of this compound is its potential as a lead molecule in drug development. Researchers have explored its ability to inhibit specific enzymes or receptors that are implicated in various diseases, such as cancer, inflammation, and neurodegenerative disorders. For instance, recent findings suggest that this compound may exhibit selective inhibitory activity against certain kinases, which are key players in cell signaling pathways. This selectivity is crucial for minimizing off-target effects and improving therapeutic efficacy.

In addition to its enzymatic targets, 2-{amino-trifluoromethyl}phenylmethoxy acetic acid has also been investigated for its potential role in modulating cellular pathways involved in apoptosis and cell proliferation. Preclinical studies have demonstrated that this compound can induce apoptosis in cancer cells while sparing normal cells, indicating its potential as an anticancer agent with reduced toxicity.

The synthesis of this compound involves a multi-step process that requires precise control over reaction conditions to ensure high yields and purity. Key steps include the introduction of the trifluoromethyl group onto the phenyl ring and the subsequent coupling with the acetic acid moiety via a methoxy bridge. Advanced techniques such as microwave-assisted synthesis and catalytic cross-coupling reactions have been employed to optimize this process, making it more efficient and scalable for large-scale production.

From an analytical standpoint, this compound has been characterized using a variety of spectroscopic techniques, including nuclear magnetic resonance (NMR), mass spectrometry (MS), and infrared (IR) spectroscopy. These analyses have provided valuable insights into its molecular structure and purity, ensuring that it meets rigorous quality standards for use in both research and therapeutic applications.

In terms of toxicity and safety profiles, preliminary studies indicate that 2-{amino-trifluoromethyl}phenylmethoxy acetic acid exhibits low acute toxicity in animal models. However, further long-term studies are required to fully assess its safety profile and suitability for human use.

In conclusion, 2-{amino-trifluoromethyl}phenylmethoxy acetic acid represents a promising lead compound with diverse applications in drug discovery and development. Its unique structural features, combined with its potential biological activity and favorable pharmacokinetic properties, make it a subject of ongoing research interest. As advancements in synthetic chemistry and molecular biology continue to unfold, this compound is likely to play an increasingly important role in the development of novel therapeutic agents.

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